Product packaging for 4-Pentyl-1,3-thiazole(Cat. No.:)

4-Pentyl-1,3-thiazole

Cat. No.: B1499620
M. Wt: 155.26 g/mol
InChI Key: CMJMVIPRQVYPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentyl-1,3-thiazole is a chemical compound belonging to the class of 1,3-thiazoles, a significant family of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen . The thiazole core is a privileged structure in medicinal chemistry and drug discovery, noted for its presence in various biomolecules and therapeutic agents . Researchers value this scaffold for its potential in diverse applications. Specifically, derivatives of 4-substituted-1,3-thiazoles have been identified as promising scaffolds in the search for new antiprotozoal agents, demonstrating notable activity against parasites like Leishmania amazonensis . These compounds are typically synthesized via reliable methods such as the Hantzsch thiazole synthesis, which involves the reaction of haloketones with thioamides or thiourea . The structural features of the thiazole ring, including significant pi-electron delocalization and a site for electrophilic substitution at the carbon adjacent to the sulfur, make it a versatile intermediate for further chemical exploration and derivatization . This product is intended for research purposes as a building block or intermediate in the development of novel pharmaceutical candidates and other fine chemicals. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B1499620 4-Pentyl-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

4-pentyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-2-3-4-5-8-6-10-7-9-8/h6-7H,2-5H2,1H3

InChI Key

CMJMVIPRQVYPPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CSC=N1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Pentyl 1,3 Thiazole Analogues

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Nucleus

Electrophilic aromatic substitution (SEAr) on the thiazole ring is generally less facile than on more electron-rich aromatic systems like thiophene (B33073) or furan. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. However, the presence of the electron-donating 4-pentyl group provides some activation. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. researchgate.net If the C5 position is already substituted, electrophilic attack is significantly hindered. wikipedia.org

Common electrophilic substitution reactions on thiazole analogues include halogenation, nitration, and sulfonation. For instance, bromination of thiazoles with an activating group, such as a methyl group, proceeds at the C5 position. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole Derivatives

PositionRelative ReactivityInfluencing Factors
C5HighestHighest π-electron density; activated by electron-donating groups at C4.
C4LowerLess electron-rich than C5.
C2LowestMost electron-deficient due to the adjacent nitrogen atom.

Nucleophilic Attack and Reactivity at the C2 Position

The C2 position of the thiazole nucleus is the most electron-deficient carbon atom, making it susceptible to nucleophilic attack. The proton at the C2 position is acidic and can be removed by strong bases, such as organolithium reagents, to form a nucleophilic C2-lithiated thiazole. researchgate.netwikipedia.org This intermediate is a versatile synthon that can react with various electrophiles, including aldehydes, ketones, and alkyl halides, to introduce a wide range of substituents at the C2 position. wikipedia.org

Furthermore, the C2 position is the primary site for nucleophilic aromatic substitution (SNAr) reactions, especially if a good leaving group, such as a halogen, is present. The quaternization of the ring nitrogen atom further increases the acidity of the C2-hydrogen, facilitating nucleophilic attack. wikipedia.org

Oxidative and Reductive Transformations of the Thiazole Ring System

The thiazole ring exhibits a degree of resistance to both oxidation and reduction. Oxidation of the thiazole nitrogen is possible using various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA), to form the corresponding thiazole N-oxide. researchgate.net Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones. researchgate.net The formation of reactive metabolites through cytochrome P450-catalyzed oxidation of the thiazole ring, leading to epoxides, has also been studied.

The thiazole ring is generally stable towards catalytic hydrogenation with platinum and metal reductions in acidic media. wikipedia.org However, strong reducing agents like Raney nickel can cause desulfurization and subsequent degradation of the ring. wikipedia.org A useful transformation involves the reduction of N-methyl thiazolium salts with sodium borohydride, which, followed by hydrolysis, can be used to synthesize aldehydes. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Introduction of Diverse Functionalities

The functionalization of 4-pentyl-1,3-thiazole can be efficiently achieved through metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are commonly employed for these transformations. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups onto the thiazole ring. These reactions typically involve the coupling of a halogenated thiazole derivative with an appropriate organometallic reagent.

Direct C-H arylation of thiazoles has also emerged as a powerful tool, offering a more atom-economical approach by avoiding the pre-functionalization of the thiazole ring. These reactions are often catalyzed by palladium and can be directed to specific C-H bonds of the thiazole nucleus.

Cycloaddition Reactions Involving the Thiazole Ring and Subsequent Rearrangements

Due to its aromatic character, the thiazole ring is generally a reluctant participant in cycloaddition reactions, often requiring high temperatures. researchgate.net However, under specific conditions, thiazoles can undergo Diels-Alder reactions with reactive dienophiles like alkynes. These reactions are often followed by the extrusion of sulfur, leading to the formation of a pyridine (B92270) ring. researchgate.net

1,3-Dipolar cycloaddition reactions have also been reported with thiazole derivatives, particularly with 1,3-thiazole-5(4H)-thiones, which can act as potent dipolarophiles. acs.org Furthermore, enantioselective [3+2] cycloaddition reactions of thiazolium salts have been developed to synthesize enantioenriched hydropyrrolo-thiazoles.

Reactions of the Pentyl Side Chain: Alkylation, Halogenation, and Oxidation

The pentyl side chain of this compound undergoes reactions typical of alkanes, although its reactivity can be influenced by the adjacent thiazole ring.

Alkylation: Direct alkylation of the pentyl side chain is challenging and not a common transformation. Reactions involving strong bases are more likely to result in deprotonation of the more acidic C2 position of the thiazole ring.

Halogenation: Halogenation of the pentyl side chain can be achieved through free-radical mechanisms, typically initiated by UV light. wikipedia.org This reaction is generally unselective and can lead to a mixture of halogenated products at different positions along the pentyl chain. The selectivity of free-radical bromination is generally higher than that of chlorination, favoring substitution at the more substituted carbon atoms.

Oxidation: The pentyl side chain can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the side chain, ultimately forming a carboxylic acid at the C4 position of the thiazole ring. Milder oxidation conditions might allow for the introduction of a hydroxyl group at specific positions, although this can be difficult to control. The presence of an alkyl group at the C5 position of a thiazole ring has been shown to direct metabolic oxidation to the alkyl group, preventing the formation of potentially toxic metabolites from the ring itself.

Table 2: Summary of Reactions of the Pentyl Side Chain

ReactionReagents and ConditionsExpected Outcome
HalogenationX2 (X = Cl, Br), UV lightMixture of mono- and poly-halogenated products along the pentyl chain.
OxidationKMnO4, heatCleavage of the side chain to form 4-carboxy-1,3-thiazole.
OxidationMilder oxidizing agentsPotential for hydroxylation at various positions on the pentyl chain.

Advanced Spectroscopic and Structural Elucidation Techniques in 1,3 Thiazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysis (e.g., ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC)

No published studies containing ¹H-NMR, ¹³C-NMR, or 2D-NMR data (COSY, HSQC, HMBC) for 4-Pentyl-1,3-thiazole were found. This information is essential for the definitive assignment of proton and carbon signals and for establishing the connectivity and spatial relationships within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Specific FT-IR and Raman spectra, which would provide information on the characteristic vibrational modes of the pentyl and thiazole (B1198619) moieties within this compound, are not available. Such data would be used to identify functional groups and confirm the molecular structure through its unique vibrational fingerprint.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

While mass spectrometry is a standard technique for determining molecular weight and fragmentation, specific high-resolution mass spectrometry (HRMS) or detailed fragmentation analysis for this compound has not been documented in available research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

There is no available UV-Vis spectroscopic data detailing the electronic transitions (e.g., π→π* and n→π*) for this compound. Solvatochromic studies, which examine the effect of solvent polarity on these transitions, have likewise not been reported.

X-ray Single Crystal Diffraction for Definitive Solid-State Molecular Structure Determination

The definitive three-dimensional structure of this compound in the solid state, which would be provided by X-ray crystallography, has not been determined or published. This analysis would yield precise bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of Thiazole Containing Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the properties of thiazole (B1198619) derivatives. eurjchem.comnih.gov This method calculates the electronic structure of a molecule to determine its equilibrium geometry and energy. eurjchem.com DFT has been successfully applied to optimize the molecular structures of various thiazole-based compounds, providing detailed information on bond lengths and angles that are often in good agreement with experimental data. nih.govresearchgate.net Functionals such as B3LYP combined with basis sets like 6-31G(d) are commonly employed for these investigations. eurjchem.com

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital through which a molecule donates electrons, reflecting its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, indicating its electrophilicity. youtube.com For thiazole derivatives, FMO analysis shows that the HOMO density is often located over the thiazole and adjacent phenyl rings, while the LUMO's distribution is influenced by the presence of electron-acceptor groups. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. acs.org In studies of various thiazole derivatives, this energy gap has been shown to vary based on the substituents attached to the core structure. acs.orgmdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives Note: These values are illustrative for typical thiazole-based systems and are not specific to 4-Pentyl-1,3-thiazole.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Thiazole Derivative A-6.5-1.55.0
Thiazole Derivative B-6.2-2.04.2
Thiazole Derivative C-6.8-1.25.6

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that maps the charge distribution on a molecule's surface. nih.govrsc.org It is used to identify reactive sites for electrophilic and nucleophilic attacks and to study hydrogen bonding and other noncovalent interactions. nih.govmdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For thiazole derivatives, the negative potential is often concentrated around the nitrogen and sulfur atoms of the thiazole ring, highlighting them as key sites for interaction. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thiazole-containing systems, MD simulations are particularly useful for exploring the stability of ligand-protein complexes that have been predicted by molecular docking. nih.govnih.gov By simulating the complex in a dynamic environment, researchers can validate docking results and gain a deeper understanding of the intermolecular interactions, such as hydrogen bonds, that stabilize the binding. researchgate.netplos.org Key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to confirm the stability of the ligand within the receptor's binding site throughout the simulation. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predicting Compound Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antimicrobial and anticancer potency. researchgate.netnih.gov These models use molecular descriptors—numerical values that characterize the chemical structure—to create a statistical relationship with observed activity. researchgate.netnih.gov The resulting models can be used to predict the activity of new, unsynthesized thiazole compounds, thereby guiding the design of more potent therapeutic agents. researchgate.net

In Silico Prediction of Pharmacokinetic and ADMET Properties (e.g., drug-likeness, oral bioavailability)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally screen compounds for desirable drug-like properties. nih.govplos.org For thiazole derivatives, these predictions help assess factors like oral bioavailability and adherence to established guidelines such as Lipinski's Rule of Five. plos.orgtandfonline.com Compounds that meet these criteria are more likely to have favorable absorption and distribution characteristics, making them better candidates for further development. tandfonline.com

Table 2: Illustrative In Silico ADMET Predictions for Thiazole Derivatives Note: These values are representative examples for evaluating drug-likeness.

PropertyThiazole Derivative XThiazole Derivative YThiazole Derivative ZLipinski's Rule of Five Guideline
Molecular Weight ( g/mol )280450510≤ 500
LogP2.54.85.2≤ 5
H-bond Donors124≤ 5
H-bond Acceptors358≤ 10
Rule of Five Violations002≤ 1 is preferred

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. mdpi.com This method is widely used to study how thiazole derivatives interact with biological targets at the molecular level. nih.govacs.org Docking simulations calculate the binding affinity (often expressed as a docking score or binding energy) and reveal the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov These studies have been instrumental in identifying potential therapeutic targets for thiazole compounds and in explaining their mechanism of action. nih.govmdpi.com

Applications of 1,3 Thiazole Derivatives in Materials Science and Diverse Chemical Industries

Integration into Fluorescent Dyes and Optical Brighteners

Thiazole-containing compounds, such as Thiazole (B1198619) Orange and its derivatives, are well-known fluorescent dyes. researchgate.netmdpi.com Their fluorescence often depends on the restriction of intramolecular rotation, which is enhanced upon binding to biomolecules like DNA, leading to a significant increase in quantum yield. mdpi.comnih.gov The thiazole ring acts as a key component of the chromophore. The nature of substituents on the thiazole ring can tune the photophysical properties, including absorption and emission wavelengths. nih.gov While thiazole derivatives are used in fluorescent probes, there is no specific literature available detailing the integration of 4-Pentyl-1,3-thiazole into fluorescent dyes or optical brighteners.

Development of Thiazole-Based Conductive Polymers for Organic Electronics and Photovoltaics

Thiazole is considered an electron-accepting heterocycle, making it a valuable building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Polymers containing thiazole units often exhibit good thermal stability and desirable electronic properties. The substituents on the thiazole ring, such as alkyl chains, are crucial for tuning the solubility, processability, and molecular packing of these polymers, which in turn affects their charge transport properties. However, specific studies on the development of conductive polymers incorporating this compound could not be found in the reviewed literature.

Role of Thiazolium Salts and Thiazole-Metal Complexes as Catalysts in Organic Transformations

Alkylation of the nitrogen atom in a thiazole ring forms a thiazolium salt. wikipedia.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.orgorganic-chemistry.org The substituents on the thiazole ring influence the stability and catalytic activity of the resulting NHC. researchgate.netnih.gov Furthermore, thiazole derivatives can act as ligands, coordinating with metal ions to form complexes that catalyze various organic transformations. The electron-donating properties and steric hindrance of the substituents affect the catalytic performance of these metal complexes. researchgate.net Despite this general utility, no specific research was identified that investigates 4-Pentyl-1,3-thiazolium salts or its metal complexes as catalysts.

Applications in Sensors and Liquid Crystal Technologies

Thiazole derivatives have been incorporated into chemosensors for the detection of ions and small molecules. mdpi.comacs.org The thiazole ring can be part of a conjugated system that exhibits changes in fluorescence or color upon binding to an analyte. The substituents provide sites for functionalization and can influence the selectivity and sensitivity of the sensor.

In the field of liquid crystals, the rigid, rod-like structure of molecules is essential for forming mesophases. Heterocyclic rings like thiazole can be incorporated into the rigid core of liquid crystalline molecules. uobaghdad.edu.iqresearchgate.net The length and nature of terminal alkyl chains, such as a pentyl group, are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. nih.govuobasrah.edu.iq However, specific studies detailing the use of this compound in sensor or liquid crystal applications are not available.

Contribution to Flavor and Fragrance Chemistry (e.g., brewed coffee)

Many alkyl-substituted thiazoles are known for their potent and diverse aroma profiles, contributing to the flavor of various foods and beverages. chemicalbook.com They are often associated with nutty, green, roasted, or tropical notes. pellwall.com For instance, 2-isopropyl-4-methylthiazole (B103707) is known for its tropical and peach-skin character. pellwall.com Thiazoles are formed during the thermal processing of food through Maillard reactions. While numerous thiazole derivatives have been identified as important flavor compounds, there is no specific mention in the literature of this compound as a significant contributor to the flavor and fragrance of products like brewed coffee.

Exploration of Biological Activities of 4 Pentyl 1,3 Thiazole Analogues Pre Clinical Focus

Antimicrobial Activity Studies

Analogues of 4-pentyl-1,3-thiazole have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

In Vitro Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Thiazole (B1198619) derivatives have shown considerable in vitro efficacy against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, contributing to their inhibitory actions. semanticscholar.org

Research into 2,4-disubstituted 1,3-thiazole derivatives has identified compounds with notable antibacterial properties. semanticscholar.org For instance, certain analogues featuring a nitro group at the para position of a phenyl substituent have demonstrated strong activity, which is attributed to the formation of a powerful hydrogen bond with amino acid residues in bacterial targets. semanticscholar.org The introduction of a trichlorophenyl moiety has also resulted in significant inhibitory effects against a range of bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. semanticscholar.org

Studies on other thiazole-based compounds have reported potent activity against various pathogens. mdpi.com For example, a series of thiazole derivatives showed excellent antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Furthermore, specific thiazole derivatives have demonstrated inhibitory effects against Proteus vulgaris, with one compound exhibiting a zone of inhibition of 22.1±0.2 mm and a Minimum Inhibitory Concentration (MIC) of 128 µg/ml. mdpi.com

In Vitro Antifungal Potential Against Pathogenic Fungal Strains (e.g., Candida sp.)

The antifungal properties of this compound analogues have been particularly noted against pathogenic Candida species. A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov

In other studies, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in antifungal potency when compared to analogues lacking the C2-hydrazone linkage. nih.gov Two compounds from this series, 7a and 7e, showed promising inhibitory activity against C. albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were significantly lower than the reference drug fluconazole (B54011) (15.62 µg/mL). nih.gov Similarly, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole ring were also highly effective, exhibiting MIC values of 3.9 µg/mL against C. albicans. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Antimicrobial Effects

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial potency of thiazole derivatives. These studies reveal that the nature and position of substituents on the thiazole ring significantly influence biological activity. For instance, the presence of a lipophilic group at the C4 position of the thiazole ring has been shown to enhance antifungal activity. researchgate.net

In one study, it was found that a 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one substituent at position 2 of the thiazole ring was beneficial for antifungal activity. The replacement of this bulky group with a smaller 2-methylisoquinolin-1(2H)-one moiety led to a decrease in activity, highlighting the importance of the substituent's size and nature. For antibacterial activity, SAR analysis has indicated that electron-withdrawing groups can enhance bioactivity.

Investigation of Molecular Mechanisms and Cellular Targets (e.g., enzyme inhibition, membrane disruption)

The antimicrobial action of thiazole analogues is attributed to several molecular mechanisms. One primary mechanism is the inhibition of essential microbial enzymes. Thiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis and replication. researchgate.net The inhibition of these enzymes leads to the death of the bacterial cell. researchgate.net

For their antifungal activity, particularly against Candida species, thiazole derivatives often target the fungal cell membrane or cell wall. nih.govnih.gov Some analogues are believed to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme vital for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis compromises the integrity of the cell membrane. Other proposed mechanisms include the disruption of cell wall biogenesis, leading to defects in chitin (B13524) and β(1→3) glucan distribution, which ultimately causes cell lysis.

Antineoplastic Activity in Cell-Based Assays

Beyond their antimicrobial properties, analogues of this compound have demonstrated significant potential as antineoplastic agents. In vitro studies have confirmed their cytotoxicity against a variety of human cancer cell lines.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

Thiazole derivatives have exhibited potent cytotoxic effects against several human cancer cell lines, including the liver cancer cell line HepG2, the breast cancer cell line MCF-7, and the lung cancer cell line A549.

In studies involving MCF-7 cells, a novel set of 1,3-thiazole derivatives showed considerable antiproliferative activity. One compound, in particular, exhibited a potent IC50 value of 5.73 µM. This compound was found to induce programmed cell death by triggering both apoptosis and necrosis, and it also caused cell cycle arrest at the G1 phase. Another study on thiazole-incorporated phthalimide (B116566) derivatives identified a compound with an IC50 of 0.2 µM against MCF-7 cells, inducing apoptosis through the intrinsic pathway.

Against the HepG2 cell line, certain thiazole derivatives have also shown strong cytotoxic effects. ekb.egnih.gov One study reported a thiazole derivative with an IC50 value of 7.26 ± 0.44 µM against HepG2 cells. ekb.eg Other research on benzimidazole-5-(aryldiazenyl)thiazole derivatives also noted their cytotoxic effects against HepG2 cells, particularly at higher concentrations.

Regarding the A549 lung cancer cell line, hydrazonothiazole-based pyridine (B92270) compounds have demonstrated potent cytotoxicity, with several compounds being more effective than the standard drug cisplatin. Chromanone derivatives containing thiazoles also exhibited a high cytotoxic profile with selectivity, inducing apoptosis and causing cell cycle arrest in the G2/M phase.

Exploration of Molecular Mechanisms of Action (e.g., tubulin interaction, DNA replication disruption)

The anticancer potential of 1,3-thiazole analogues has been linked to their ability to interfere with fundamental cellular processes, notably microtubule dynamics through interaction with tubulin. Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

A series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors. nih.gov Among them, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (designated as 10s) was identified as a particularly potent compound. Further studies demonstrated that this compound effectively inhibited tubulin polymerization and disrupted the dynamics of tubulin microtubules in a manner similar to the known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov Molecular docking studies suggest that these thiazole analogues bind to the colchicine (B1669291) binding site of tubulin. nih.gov This interaction leads to cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov

In another study, a series of 2,4-disubstituted thiazole derivatives featuring a 4-(3,4,5-trimethoxyphenyl) moiety were evaluated as tubulin polymerization inhibitors. nih.gov Several of these compounds showed remarkable inhibitory effects on tubulin polymerization, with some exhibiting greater potency than the reference drug CA-4. nih.gov This highlights the potential of the 1,3-thiazole scaffold in developing effective antimitotic agents.

Beyond tubulin interaction, other 1,3-thiazole analogues have been shown to induce cell cycle arrest at different phases. For instance, one potent 2-(2-hydrazinyl)-1,3-thiazole derivative was found to cause cell cycle arrest in MCF-7 breast cancer cells at the G1 stage. nih.govmdpi.com This effect was correlated with the compound's significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting an alternative, indirect mechanism of disrupting the cell cycle and proliferation. nih.govnih.govresearchgate.net

Table 1: Tubulin Polymerization Inhibitory Activity of Selected 1,3-Thiazole Analogues
CompoundDescriptionTubulin Polymerization IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 7c2,4-disubstituted thiazole derivative2.00 ± 0.12Combretastatin A-42.96 ± 0.18
Compound 9a2,4-disubstituted thiazole derivative2.38 ± 0.14Combretastatin A-42.96 ± 0.18
Compound 5c2,4-disubstituted thiazole derivative2.95 ± 0.18Combretastatin A-42.96 ± 0.18

Anti-inflammatory Investigations

The 1,3-thiazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. mdpi.combohrium.com Preclinical studies have validated the potential of its analogues through both in vivo models and in vitro assessments of their interactions with key inflammatory mediators.

In Vivo Anti-inflammatory Activity in Animal Models (e.g., carrageenan-induced rat paw edema)

The carrageenan-induced paw edema model in rats is a standard and widely used preclinical test to screen for acute anti-inflammatory activity. nih.govresearchgate.net This model is sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. researchgate.net The injection of carrageenan, an irritant polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by swelling (edema). researchgate.net

Derivatives containing a thiazole ring fused with other heterocyclic systems have been evaluated using this model. For example, a series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were assessed for in vivo anti-inflammatory activity. nih.gov One compound from this series demonstrated superior anti-inflammatory effects compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, in the carrageenan-induced rat paw edema test. nih.gov Similarly, thiazolidine (B150603) derivatives, which are structurally related to thiazoles, have been shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice, further indicating the anti-inflammatory potential of this structural class. nih.gov

Molecular Interactions with Inflammatory Mediators (e.g., COX-2, MMP-2, MMP-9)

The anti-inflammatory effects of 1,3-thiazole analogues are underpinned by their interactions with specific molecular targets in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov A series of 4-substituted thiazole analogues of the NSAID indomethacin (B1671933) were found to be highly selective inhibitors of COX-2, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov

Table 2: Selective COX-2 Inhibitory Activity of 4-Substituted Thiazole Analogues
CompoundCOX-2 IC₅₀ (nM)COX-1 Inhibition
2a0.3Moderate (<57% at 10 µM)
2b1Moderate (<57% at 10 µM)
2c7Moderate (<57% at 10 µM)

Matrix Metalloproteinases (MMP-2, MMP-9): Matrix metalloproteinases are zinc-dependent enzymes involved in the degradation of the extracellular matrix, a process that is crucial in both normal physiology and inflammatory conditions. mdpi.com Overexpression of certain MMPs, such as MMP-2 (gelatinase A) and MMP-9 (gelatinase B), is associated with inflammation and tissue damage. nih.govnih.gov Research into new thiazole derivatives has explored their potential as MMP inhibitors. In one study, a synthesized thiazole derivative, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, demonstrated inhibitory activity against MMP-9, with a 7.28% inhibition observed. nih.gov This suggests that MMP inhibition may be one of the mechanisms contributing to the anti-inflammatory profile of certain thiazole analogues. nih.gov

Antioxidant Properties and Mechanistic Pathways

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. mdpi.com Thiazole derivatives have been investigated for their antioxidant capabilities through various mechanistic pathways.

The antioxidant potential of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and ferric reducing antioxidant power (FRAP) tests. nih.govresearchgate.net

A study on new thiazole derivatives containing a sterically hindered catechol moiety demonstrated that these compounds are effective antioxidants. nih.gov Specifically, compounds with a 4-phenylthiazole (B157171) fragment proved to be potent scavengers of the DPPH radical and showed high inhibitory activity in assays measuring superoxide (B77818) anion (O₂˙⁻) scavenging. nih.gov The presence of a phenyl substituent in the thiazole ring was found to positively influence the antioxidant activity in some tests. nih.gov Furthermore, these catechol thioethers were effective at inhibiting lipid peroxidation, a key process of oxidative damage to cell membranes. nih.gov Another study synthesized a series of novel thiazole-azetidinone derivatives and found that several of the compounds exhibited potent antioxidant activity based on their IC₅₀ values in scavenging assays. researchgate.net

Antiparasitic Activity in Pre-clinical Models (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, particularly in Latin America. oatext.com The existing treatments have limitations, driving the search for new, more effective therapeutic agents. The 1,3-thiazole scaffold has emerged as a promising structure for the development of anti-T. cruzi agents. nih.gov

In vitro studies have evaluated the activity of novel 1,3-thiazole derivatives against the different life stages of the parasite. In one study, a series of 16 new thiazoles were tested against the epimastigote (replicative, non-infective), amastigote (intracellular, replicative), and trypomastigote (infective, non-replicative) forms of T. cruzi. nih.gov All the synthesized thiazole compounds were found to be more potent than the reference drug benznidazole (B1666585) (BZN) against the epimastigote form. nih.gov Notably, many of the compounds showed significant activity against the clinically relevant intracellular amastigote form at low micromolar concentrations and displayed higher selectivity for the parasite over mammalian cells compared to BZN. nih.gov Mechanistic studies suggested that these thiazole derivatives induce parasite cell death via apoptosis. nih.gov

Another study focusing on 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives also identified compounds with potent activity against T. cruzi. One 1,3-thiazole compound (designated 2h) was more potent than benznidazole against the intracellular amastigote forms, with an IC₅₀ value of 2.4 µM. oatext.com

Table 3: Anti-Trypanosoma cruzi Activity of Selected 1,3-Thiazole Analogues
CompoundTarget FormIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 15Amastigote3.65Benznidazole-
Compound 2hAmastigote2.4Benznidazole3.5

Future Perspectives and Emerging Research Directions for 4 Pentyl 1,3 Thiazole

Development of Novel and Sustainable Synthetic Routes for 4-Pentyl-1,3-thiazole

Traditional synthesis methods for thiazole (B1198619) derivatives, while effective, often rely on hazardous reagents and produce significant chemical waste, raising environmental concerns. nih.govnih.gov The future of this compound synthesis lies in the adoption of green chemistry principles to create novel and sustainable routes that are both environmentally benign and economically viable.

Emerging research focuses on several key areas:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often enabling the use of less hazardous solvents. nih.govnih.gov

Green Solvents and Catalysts: The use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents like water or bio-derived solvents is a critical area of development. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the synthesis of complex thiazole derivatives in a single step, which minimizes waste and improves scalability. nih.govwikipedia.org

Mechanochemistry: This solvent-free approach involves grinding solid reactants together, offering a highly sustainable alternative to traditional solution-phase synthesis. nih.govnih.gov

These green methodologies are not only aimed at reducing the environmental impact but also at improving the cost-effectiveness and simplicity of producing this compound and its derivatives, making them more accessible for a wider range of applications. nih.gov

Green Synthesis TechniqueKey AdvantagesReference
Microwave IrradiationReduced reaction time, increased yields nih.govnih.gov
Ultrasound SynthesisEnhanced reaction rates, improved efficiency nih.govnih.gov
Green SolventsMinimized environmental impact, use of renewable resources nih.govnih.gov
Recyclable CatalystsCost-effective, reduced waste wikipedia.org
Multicomponent ReactionsHigh efficiency, atom economy, reduced steps nih.govwikipedia.org
MechanochemistrySolvent-free, energy-efficient nih.govnih.gov

Advanced Functionalization and Derivatization of the Pentyl Side Chain for Modulating Specific Activities

While much research has focused on modifying the thiazole ring itself, the 4-pentyl side chain presents a significant opportunity for fine-tuning the molecule's biological activity. The length and lipophilicity of the alkyl chain are known to influence the biological properties of thiazole derivatives. nih.gov Future research will delve into more advanced functionalization of this pentyl group to modulate specific activities.

Key research directions include:

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, amino, carboxyl) or other reactive moieties onto the pentyl chain can alter the compound's solubility, polarity, and ability to form specific interactions with biological targets.

Bioisosteric Replacement: Replacing parts of the pentyl chain with bioisosteres (e.g., ethers, amides) can modify the molecule's metabolic stability and pharmacokinetic profile.

Conformational Constraints: Introducing double bonds, triple bonds, or cyclic structures within the pentyl chain can restrict its conformation, potentially leading to higher binding affinity and selectivity for specific receptors or enzymes.

Studies on other thiazole derivatives have shown that longer alkyl chain substitutions can lead to greater antimigration activities in cancer cells, likely due to increased lipophilicity. nih.govnih.gov This suggests that systematic modification of the pentyl chain in this compound could be a powerful strategy for optimizing its therapeutic effects.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Moiety

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity. nih.gov This approach can lead to compounds with dual or synergistic modes of action, improved potency, and the ability to overcome drug resistance. The this compound moiety is an excellent candidate for incorporation into such hybrid architectures.

Future research in this area will likely focus on:

Anticancer Hybrids: Combining the this compound core with other known anticancer agents or moieties that target specific cancer pathways. benthamscience.comcabidigitallibrary.org For example, linking it to a pyridine (B92270) or pyrimidine (B1678525) structure could yield novel compounds with enhanced antiproliferative activity. nih.govnih.gov

Antimicrobial Hybrids: Designing hybrids that merge the thiazole scaffold with other antimicrobial pharmacophores to create broad-spectrum agents or to combat resistant strains of bacteria and fungi. organic-chemistry.org

Neuroprotective Hybrids: Exploring the conjugation of this compound with molecules known to have activity in the central nervous system to develop treatments for neurodegenerative diseases.

The synthesis of these complex hybrid molecules will necessitate the development of versatile and efficient coupling and ligation chemistries to link the this compound unit to other molecular fragments.

Hybrid Molecule TargetPotential Fused MoietyDesired Biological ActivityReference
CancerPyrimidine, Indole, ChromeneAntiproliferative, Cytotoxic nih.govresearchgate.net
Bacterial InfectionsPyridine, ThiazolidinoneAntibacterial, DNA Gyrase Inhibition organic-chemistry.org
Fungal InfectionsHydrazoneAntifungal organic-chemistry.org
LeishmaniasisPhenylamineAntileishmanial
InflammationN/AAnti-inflammatory nih.gov

In-Depth Mechanistic Elucidation of Observed Biological Activities through Omics Approaches

While the biological activities of many thiazole derivatives have been established, a deep understanding of their mechanisms of action at the molecular level is often lacking. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to unravel these complex mechanisms.

Future research will employ these approaches to:

Identify Drug Targets: Proteomics can be used to identify the specific proteins that this compound and its analogs bind to within the cell.

Uncover Signaling Pathways: Transcriptomics can reveal how these compounds alter gene expression, providing insights into the cellular pathways they modulate. nih.gov For instance, transcriptomic analysis of isothiazolone (B3347624) antimicrobial agents showed they upregulate detoxification-related genes and downregulate ribosome biogenesis genes in fungi. nih.gov

Analyze Metabolic Effects: Metabolomics can be used to study the changes in cellular metabolism induced by treatment with this compound derivatives.

A comprehensive, multi-omics approach will provide a systems-level understanding of how these compounds exert their biological effects, facilitating the rational design of more potent and selective second-generation molecules.

Application of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, significantly accelerating the design-synthesize-test cycle.

In the context of this compound, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of thiazole derivatives with their biological activity. nih.govtandfonline.com These models can then be used to predict the activity of novel, unsynthesized analogues.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high potency and low toxicity.

Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those most likely to be active, prioritizing them for synthesis and experimental testing. tandfonline.com

Studies have already demonstrated the potential of ML to predict the anti-urease and anticancer activity of thiazole derivatives with reasonable accuracy. nih.govtandfonline.com The continued development and application of these in silico methods will be instrumental in efficiently exploring the vast chemical space around the this compound core.

Exploration of this compound in Underexplored Niche Applications within Materials and Agrochemical Sciences

While the primary focus of research on thiazole derivatives has been in medicine, their unique chemical properties make them attractive for applications in other fields, such as materials science and agrochemicals.

Future research could explore:

Materials Science: The thiazole ring is an electron-rich heterocycle, making it a potentially useful building block for organic electronic materials. Research into thiazole-based polymers has shown their potential for creating materials with unique electronic and optical properties. cedarville.edu Furthermore, thiazole groups can be incorporated into polymer films to create active packaging materials with antimicrobial properties. mdpi.com

Agrochemicals: Thiazole and its derivatives have shown promise as active ingredients in pesticides due to their broad-spectrum effectiveness and potential for diverse structural modifications. nih.gov The herbicide Thiazopyr, for example, contains a thiazole ring and is used for pre-emergent weed control. nih.gov Future work could involve designing novel this compound-based compounds with potent and selective herbicidal, fungicidal, or insecticidal activity.

Expanding the application of this compound beyond the biomedical field could unlock new markets and address challenges in diverse technological areas.

Q & A

Q. What are the common synthetic routes for preparing 4-Pentyl-1,3-thiazole and its derivatives?

The Hantzsch thiazole synthesis is a primary method, involving the condensation of α-halo ketones with thioureas or thioamides. For example, substituting pentyl groups at specific positions can be achieved by selecting appropriate alkyl halides (e.g., 1-bromopentane) and optimizing reaction conditions (e.g., ethanol as solvent, 60–80°C, 6–8 hours) . Alternative methods include cyclization of thioamides with propargyl bromides or microwave-assisted synthesis for improved yields .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • Spectroscopy : IR to identify thiazole ring vibrations (e.g., C=S stretch at ~680 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .
  • Elemental Analysis : To verify purity and molecular formula .
  • X-ray Crystallography : For unambiguous determination of crystal packing and bond angles (e.g., bond lengths between S and N atoms in the thiazole ring) .

Q. What biological activities are associated with this compound derivatives?

These derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance:

  • Antimicrobial : Halogenated derivatives (e.g., 2,5-dichloro-4-iodo-1,3-thiazole) inhibit bacterial growth by disrupting cell wall synthesis .
  • Anti-inflammatory : 4-Benzyl-1,3-thiazole analogs reduce COX-2 expression in vitro .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

SAR studies reveal that:

  • Electron-withdrawing groups (e.g., Cl, I) at the 4- and 5-positions enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., pentyl, benzyl) improve membrane permeability, critical for CNS-targeting agents . Example comparison:
DerivativeSubstituentActivity (IC₅₀, μM)
This compoundC₅H₁₁12.5 (Antimicrobial)
4-Benzyl-1,3-thiazoleC₆H₅CH₂8.2 (Anti-inflammatory)

Q. How can contradictory data on biological efficacy be resolved?

Discrepancies often arise from:

  • Solubility differences : Lipophilic derivatives may show higher in vitro activity but poor in vivo bioavailability. Use logP calculations and formulation adjustments (e.g., PEGylation) to address this .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials) and validate with multiple cell lines .

Q. What mechanistic insights exist for this compound derivatives in enzyme inhibition?

Studies on analogous compounds (e.g., 2,5-dichloro-4-iodo-1,3-thiazole) suggest:

  • Competitive inhibition : Binding to ATP pockets in kinases (e.g., EGFR) via halogen-π interactions .
  • Thiol-mediated redox modulation : The thiazole sulfur interacts with cysteine residues in enzymes like thioredoxin reductase .

Q. How can analytical methods be optimized for purity assessment?

  • HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions and detect impurities (<0.1%) .

Methodological Challenges

Q. How to design experiments for evaluating in vivo vs. in vitro efficacy?

  • In vitro : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to screen cytotoxicity .
  • In vivo : Employ xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. What strategies mitigate toxicity in this compound-based drug candidates?

  • In silico toxicity prediction : Use tools like ProTox-II to flag hepatotoxic or mutagenic motifs early .
  • Prodrug approaches : Mask reactive thiol groups with acetyl or glycoside moieties to reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.